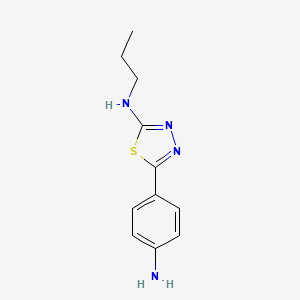
2-(Diphenylphosphoryl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphoryl)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a diphenylphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)cyclohexan-1-one typically involves the reaction of cyclohexanone with diphenylphosphine oxide under specific conditions. One method includes the use of a Michael addition reaction where diphenylphosphine oxide reacts with a substituted cyclohex-2-en-1-one in the presence of a suitable catalyst . The reaction conditions often involve low temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylphosphoryl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can yield cyclohexanol derivatives.
Substitution: The compound can participate in substitution reactions where the diphenylphosphoryl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phosphine oxides, while reduction can produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphoryl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphoryl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and proteins. The diphenylphosphoryl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved often include binding to specific amino acid residues and altering the conformation of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A widely used building block in organic synthesis with similar structural features.
Xylariaone: A cyclohexanone derivative isolated from fungal strains with unique biological activities.
Uniqueness
2-(Diphenylphosphoryl)cyclohexan-1-one is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical reactivity and potential for diverse applications. This differentiates it from other cyclohexanone derivatives that may not have the same range of interactions and uses.
Eigenschaften
| 53695-49-1 | |
Molekularformel |
C18H19O2P |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-diphenylphosphorylcyclohexan-1-one |
InChI |
InChI=1S/C18H19O2P/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,18H,7-8,13-14H2 |
InChI-Schlüssel |
UDTRZCXFHAWDHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B12902590.png)

![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)


methanol](/img/structure/B12902656.png)


![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
